molecular formula C9H10N2 B15252986 4-Methyl-1H-indol-3-amine

4-Methyl-1H-indol-3-amine

Cat. No.: B15252986
M. Wt: 146.19 g/mol
InChI Key: GMXUAIMVHVXKAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indol-3-amine can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the Bartoli reaction, where isopropenylmagnesium bromide reacts with 4-bromo-3-nitrotoluene in THF at low temperatures .

Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions, which allow for the efficient synthesis of complex molecules. These methods typically use readily available starting materials and catalysts to produce the desired indole derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Methyl-1H-indol-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-indol-3-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell proliferation, apoptosis, and signal transduction . The specific pathways and targets depend on the structure of the derivative and the biological context.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1H-indol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of a methyl group at the 4-position can affect the compound’s electronic properties and interactions with biological targets .

Properties

IUPAC Name

4-methyl-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXUAIMVHVXKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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